molecular formula C7H18N2O2 B2719397 O,O'-(Heptane-1,7-diyl)bis(hydroxylamine) CAS No. 1191275-72-5

O,O'-(Heptane-1,7-diyl)bis(hydroxylamine)

Cat. No.: B2719397
CAS No.: 1191275-72-5
M. Wt: 162.233
InChI Key: KYBFYNKEXOFDNB-UHFFFAOYSA-N
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Description

O,O’-(Heptane-1,7-diyl)bis(hydroxylamine): is a chemical compound with the molecular formula C7H18N2O2 and a molecular weight of 162.233 g/mol. This compound is characterized by the presence of two hydroxylamine groups connected by a heptane chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of O,O’-(Heptane-1,7-diyl)bis(hydroxylamine) typically involves the reaction of heptane-1,7-diol with hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. Industrial production methods may involve more advanced techniques to ensure high purity and yield.

Chemical Reactions Analysis

O,O’-(Heptane-1,7-diyl)bis(hydroxylamine) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: The hydroxylamine groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. .

Scientific Research Applications

Medicinal Chemistry Applications

O,O'-(Heptane-1,7-diyl)bis(hydroxylamine) is primarily recognized for its role as a hydroxylamine derivative, which can be utilized in the synthesis of various biologically active compounds. Hydroxylamines are known for their ability to act as intermediates in the preparation of oximes and other nitrogen-containing compounds, which are crucial in drug development.

Anti-Infective Agents

Research has indicated that derivatives of hydroxylamine can be pivotal in developing anti-infective agents. For instance, methods for preparing hydroxylamine derivatives have been documented, highlighting their utility in synthesizing beta-lactamase inhibitors. These inhibitors are essential for overcoming antibiotic resistance mechanisms in bacteria, thereby enhancing the efficacy of beta-lactam antibiotics .

Histone Deacetylase Inhibitors

The synthesis of N-alkylated hydroxamic acids from hydroxylamines has been explored as a strategy for identifying histone deacetylase inhibitors. These inhibitors are significant in cancer therapy as they affect gene expression by modifying histone acetylation states . The development of photo-cleavable protecting groups for hydroxylamines facilitates this synthesis, allowing for more complex and sensitive biological compounds to be created .

Potentiation of Histamine Responses

Studies have demonstrated that certain hydroxylamine derivatives can potentiate histamine responses in canine colonic tissue. This effect was attributed to the inhibition of diamine oxidase activity, suggesting potential applications in gastrointestinal pharmacology . The structure-activity relationship observed indicates that specific substitutions on the hydroxylamine backbone can significantly influence biological activity.

Antiseptic Properties

The antiseptic properties of hydroxylamines have been investigated, with O-benzyl hydroxylamine serving as a model compound. Spectroscopic studies have shown its potential use in treating fungal infections through various mechanisms, including disrupting cellular processes within pathogens . This opens avenues for further exploration into how O,O'-(Heptane-1,7-diyl)bis(hydroxylamine) could exhibit similar properties.

Synthetic Applications

Hydroxylamines are versatile reagents in organic synthesis, particularly in the formation of oximes from aldehydes and ketones. O,O'-(Heptane-1,7-diyl)bis(hydroxylamine) can serve as a synthetic intermediate in various chemical reactions due to its nucleophilic nature.

Reducing Agent

In synthetic and analytical chemistry, hydroxylamines are employed as reducing agents and can facilitate the purification of aldehydes and ketones . The ability to selectively cleave peptide bonds also highlights their utility in peptide synthesis and modification.

Summary Table of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistrySynthesis of anti-infective agents and beta-lactamase inhibitors
Histone Deacetylase InhibitorsDevelopment of N-alkylated hydroxamic acids
Biological ActivityPotentiation of histamine responses
Antiseptic PropertiesPotential antifungal applications
Synthetic ChemistryOxime formation and peptide bond cleavage

Mechanism of Action

The mechanism by which O,O’-(Heptane-1,7-diyl)bis(hydroxylamine) exerts its effects involves its ability to interact with various molecular targets. The hydroxylamine groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

O,O’-(Heptane-1,7-diyl)bis(hydroxylamine) can be compared with other similar compounds such as:

    O,O’-(Butane-1,4-diyl)bis(hydroxylamine): This compound has a shorter alkane chain and may exhibit different reactivity and properties.

    O,O’-(Decane-1,10-diyl)bis(hydroxylamine): With a longer alkane chain, this compound may have different solubility and stability characteristics. The uniqueness of O,O’-(Heptane-1,7-diyl)bis(hydroxylamine) lies in its specific chain length, which influences its chemical behavior and applications

Biological Activity

O,O'-(Heptane-1,7-diyl)bis(hydroxylamine) is a compound of interest in medicinal and synthetic chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

The biological activity of O,O'-(Heptane-1,7-diyl)bis(hydroxylamine) is primarily attributed to its ability to act as a hydroxylamine derivative. Hydroxylamines are known to participate in various biochemical reactions, including the reduction of nitro compounds and the formation of amines from carbonyl compounds. This compound may influence cellular pathways by modulating redox states and interacting with specific enzymes or receptors.

Antioxidant Properties

Research indicates that compounds with hydroxylamine functional groups can exhibit antioxidant properties. These properties arise from their ability to scavenge free radicals and reduce oxidative stress within cells. The induction of antioxidant enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) has been linked to the activation of the Nrf2 pathway, which is crucial for cellular defense against oxidative damage .

Case Studies

  • Nrf2 Activation : In studies examining various small molecules, it was found that compounds similar to O,O'-(Heptane-1,7-diyl)bis(hydroxylamine) could effectively activate the Nrf2 pathway. This activation leads to increased expression of cytoprotective genes, which may provide neuroprotective effects in models of neurodegenerative diseases .
  • Cytotoxicity Assays : A comparative assessment study evaluated the cytotoxic effects of hydroxylamine derivatives on cancer cell lines. The results demonstrated that certain derivatives could selectively induce apoptosis in cancer cells while sparing normal cells, suggesting potential therapeutic applications in oncology .
  • Protein Interactions : The compound's ability to interact with protein complexes has been investigated using mass spectrometry techniques. These studies revealed that O,O'-(Heptane-1,7-diyl)bis(hydroxylamine) could stabilize specific protein-protein interactions, which may be critical for understanding its biological mechanisms .

Research Findings

StudyFindings
Study 1Confirmed activation of Nrf2 pathway leading to increased antioxidant enzyme expression .
Study 2Demonstrated selective cytotoxicity towards cancer cells in vitro .
Study 3Identified stabilization of protein complexes through mass spectrometry analysis .

Properties

IUPAC Name

O-(7-aminooxyheptyl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2O2/c8-10-6-4-2-1-3-5-7-11-9/h1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBFYNKEXOFDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCON)CCCON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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